molecular formula C6H11ClF3NO B13217320 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride

5-Methyl-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B13217320
M. Wt: 205.60 g/mol
InChI Key: LYSZXKSUXIEGMN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)morpholine hydrochloride (CAS 1341664-20-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H10F3NO and a molecular weight of 169.14 g/mol for the free base, this compound features a morpholine ring, which is a ubiquitous pharmacophore in drug development . The morpholine ring is a versatile scaffold prized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds . Its incorporation into molecular structures can enhance solubility due to the presence of a weak basic nitrogen and an oxygen atom, while its balanced lipophilic-hydrophilic profile can improve blood-brain barrier permeability, making it particularly valuable in the design of central nervous system (CNS) active agents . Researchers utilize morpholine derivatives like this compound to synthesize and optimize molecules for activity against a range of biological targets, including kinases, GPCRs, and various enzymes . The trifluoromethyl (CF3) group is a common bioisostere that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)morpholine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-3-11-5(2-10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H

InChI Key

LYSZXKSUXIEGMN-UHFFFAOYSA-N

Canonical SMILES

CC1COC(CN1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

While a direct and comprehensive study on the applications of "5-Methyl-2-(trifluoromethyl)morpholine hydrochloride" is not available within the provided search results, the information present can help deduce potential applications and contexts in which similar compounds are utilized.

Understanding Trifluoromethyl Groups in Pharmaceuticals
The trifluoromethyl (CF3) group is a common pharmacophore in many FDA-approved drugs, and is frequently used in medicinal chemistry to replace methyl groups . The presence of a CF3 group can significantly alter a molecule's properties due to its high electronegativity, broad hydrophobic domain, and strong electron-withdrawing nature .

Morpholine and its Derivatives
Morpholine is a heterocyclic chemical compound with the chemical formula O(CH2CH2)2NH. Many morpholine derivatives have found use in various applications, particularly in the pharmaceutical industry. The search results mention the use of morpholine compounds in patents .

Potential Applications and Research Areas
Based on the search results and the known properties of trifluoromethyl-containing compounds and morpholine derivatives, potential applications and research areas for this compound can be inferred:

  • Pharmaceutical Chemistry: The presence of both a trifluoromethyl group and a morpholine moiety suggests potential use as an intermediate in synthesizing drug candidates. The trifluoromethyl group can enhance the drug's potency, while the morpholine component can contribute to the molecule's overall structure and function .
  • Reagent in Organic Synthesis: Trifluoromethylation reagents are used in various chemical reactions, including coupling, nucleophilic, and electrophilic reactions . Therefore, this compound might serve as a reagent in the synthesis of more complex organic molecules.
  • Material Science: Teflon, a fluorocarbon coating, exhibits properties like chemical inertness, water repellency, and friction resistance . Compounds with trifluoromethyl groups might be explored for creating or modifying materials with similar properties.
  • Cosmetic Formulations: Experimental design techniques are used to optimize cosmetic formulations for stability, safety, and efficacy . While not directly related, morpholine derivatives could potentially be explored in cosmetic applications, warranting thorough investigation.

Relevant Compounds and Reactions

  • Ubrogepant: The synthesis of Ubrogepant, an FDA-approved drug, involves complex reactions to form piperidine derivatives, which shares some structural similarities with morpholine .
  • Alpelisib: The synthesis of Alpelisib involves the formation of pyran-4-one and pyridin-4(1H)-one intermediates through reactions like amination and Pd-catalyzed coupling .
  • Tafenoquine: The synthesis of Tafenoquine involves the use of a Skraup reaction to build a quinoline system .
  • Other Trifluoromethyl-Containing Drugs: Fluoxetine and Fulvestrant are examples of FDA-approved drugs containing a trifluoromethyl group, highlighting the importance of this moiety in medicinal chemistry .

Data Tables and Case Studies
The search results do not contain specific data tables or case studies for this compound.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and methyl groups play a crucial role in modulating the compound’s activity. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride -CF₃ (2), -CH₃ (5) C₆H₁₁ClF₃NO ~225.6* High lipophilicity; potential chiral center
(S)-2-(Trifluoromethyl)morpholine hydrochloride -CF₃ (2) C₅H₉ClF₃NO 191.58 Lacks 5-methyl group; simpler structure
(2S,5S)-2,5-Dimethylmorpholine hydrochloride -CH₃ (2), -CH₃ (5) C₆H₁₄ClNO 167.6 Dual methyl groups; reduced electronegativity
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride -CH₃ (2), -Ph (5) C₁₁H₁₆ClNO 213.7 Aromatic substituent; increased steric hindrance

*Calculated based on analogous compounds.

Key Observations:

Trifluoromethyl vs.

Steric and Solubility Effects : The 5-methyl group in the target compound introduces moderate steric hindrance compared to the phenyl group in (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride, which may reduce solubility but improve membrane permeability .

Chirality : Both the target compound and (S)-2-(trifluoromethyl)morpholine hydrochloride exhibit stereochemical specificity, which is critical for binding affinity in pharmaceutical applications .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Property This compound (S)-2-(Trifluoromethyl)morpholine hydrochloride (2S,5S)-2,5-Dimethylmorpholine hydrochloride
Lipophilicity (LogP) Estimated ~2.1* ~1.8 ~0.9
Aqueous Solubility Moderate (HCl salt) High (HCl salt) High (HCl salt)
Metabolic Stability High (due to -CF₃) High Moderate

*Estimated via analogy to trifluoromethyl-containing pharmaceuticals.

Functional Implications:
  • Lipophilicity: The trifluoromethyl group elevates LogP values compared to non-fluorinated analogs, suggesting enhanced blood-brain barrier penetration in CNS-targeted drugs .
  • Salt Form : Hydrochloride salts universally improve solubility, facilitating formulation in aqueous media .

Biological Activity

5-Methyl-2-(trifluoromethyl)morpholine hydrochloride is a morpholine derivative that has garnered attention due to its diverse biological activities. Morpholine compounds are known for their role in medicinal chemistry, serving as scaffolds for various therapeutic agents. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug development.

The molecular formula of this compound is C5H8F3NC_5H_8F_3N with a molecular weight of approximately 155.13 g/mol. The presence of the trifluoromethyl group significantly influences its biological properties, including enzyme inhibition and receptor activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives, including this compound. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, dual inhibitors targeting bacterial topoisomerases have shown low nanomolar IC50 values, indicating potent antibacterial effects (Table 1) .

CompoundTargetIC50 (nM)MIC (μg/mL)
This compoundDNA gyrase<32<0.03125
Another derivativeTopo IV<100<0.03125

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition capabilities. Its structural features allow it to interact effectively with various enzymes, enhancing its potential as a therapeutic agent in treating bacterial infections. For example, studies have shown that the trifluoromethyl group can improve binding affinity to target enzymes, thereby increasing inhibitory potency .

Pharmacological Applications

Morpholine derivatives, including this compound, have been investigated for their role as monoamine transporter inhibitors. These compounds are implicated in treating disorders such as depression and anxiety by modulating serotonin and norepinephrine levels in the brain . The dual action on these neurotransmitters highlights their therapeutic potential in psychiatric and neurological disorders.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several morpholine derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited significant activity, with an MIC value below 0.25 μg/mL against resistant strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on human HepG2 cells to assess the safety profile of the compound. The results showed low cytotoxicity levels, suggesting a favorable therapeutic index for further development .
  • Neuropharmacological Studies : Research focusing on the neuropharmacological effects of morpholine derivatives revealed that this compound could effectively inhibit serotonin reuptake, similar to established antidepressants . This property positions it as a candidate for further investigation in mood disorder treatments.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride, and how are reaction intermediates characterized?

  • Methodological Answer : A common approach involves refluxing morpholine derivatives with trifluoromethylating agents in anhydrous ethanol under acidic conditions (e.g., HCl). Reaction intermediates are monitored via thin-layer chromatography (TLC) to track progress . Key steps include:
  • Acid catalysis : Adjusting pH to 1.5–2.0 with concentrated HCl to facilitate cyclization .
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Characterization : Use NMR and mass spectrometry (MS) to confirm intermediate structures. For example, 1H^1H-NMR can resolve methyl and trifluoromethyl group signals, while 13C^{13}C-NMR identifies quaternary carbons.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities (e.g., unreacted starting materials) using a C18 column and UV detection at 254 nm.
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, critical for bioactivity studies .
  • Elemental Analysis : Validates empirical formula by comparing experimental vs. theoretical C, H, N, and Cl content.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during synthesis .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound when synthesized under varying conditions?

  • Methodological Answer : Conflicting NMR signals may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion in morpholine derivatives).
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
    Peer review by independent labs is critical to validate interpretations .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses, considering steric and electronic effects?

  • Methodological Answer :
  • Steric Hindrance Mitigation : Use bulky bases (e.g., DIPEA) to deprotonate intermediates without side reactions.
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) early to stabilize transition states.
  • Reaction Optimization Table :
ParameterTypical RangeExample from Literature
SolventAnhydrous ethanolEthanol with HCl catalysis
TemperatureReflux (78–80°C)12-hour reflux for cyclization
CatalystTriethylamine (Et3_3N)Neutralizes HCl byproducts

Q. How should conflicting bioactivity data from different assays be critically evaluated for this compound?

  • Methodological Answer :
  • Assay Validation : Confirm assay reproducibility using positive/negative controls.
  • Dose-Response Analysis : Check for non-linear effects (e.g., toxicity at high concentrations).
  • Confounding Variables : Evaluate cell line specificity, solvent effects (e.g., DMSO concentration), and protein binding artifacts.
    Cross-disciplinary peer review helps identify methodological flaws (e.g., uncontrolled variables) .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions.
  • Step 2 : Compare analytical methods (e.g., HPLC vs. LC-MS purity assessments).
  • Step 3 : Consult computational models (e.g., DFT calculations for conformational preferences).

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